Sodium Picosulfate (Standard)
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate is disodium 4-[(pyridin-2-yl)[4-(sulfonatooxy)phenyl]methyl]phenyl sulfate . This nomenclature reflects the compound’s core structure: a central methane carbon bonded to a pyridinyl group, a 4-sulfonatooxyphenyl group, and a phenyl sulfate moiety. The two sodium counterions neutralize the sulfate groups, resulting in the disodium salt.
The structural representation (Figure 1) highlights the following features:
- A pyridine ring (C₅H₅N) attached to the central carbon.
- Two phenyl rings substituted with sulfate (SO₄²⁻) groups.
- Two sodium ions (Na⁺) associated with the sulfonate oxygens.
The SMILES notation for the compound is:
[Na+].[Na+].[O-]S(=O)(=O)OC1=CC=C(C=C1)C(C1=CC=C(OS([O-])(=O)=O)C=C1)C1=CC=CC=N1.
Molecular Formula and Weight Analysis
The molecular formula of disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate is C₁₈H₁₃NNa₂O₈S₂ . This formula accounts for:
- 18 carbon atoms : Distributed across the pyridine and phenyl rings.
- 13 hydrogen atoms : Attached to aromatic and aliphatic positions.
- 2 sodium atoms : Counterions for the sulfate groups.
- 8 oxygen and 2 sulfur atoms : Integral to the sulfate substituents.
Molecular Weight Analysis
| Measurement Type | Value (g/mol) | Source |
|---|---|---|
| Average molecular weight | 481.4 | |
| Monoisotopic mass | 480.9878 |
The disparity between average and monoisotopic masses arises from natural isotopic abundance variations in sulfur (³²S, ³³S, ³⁴S) and oxygen (¹⁶O, ¹⁷O, ¹⁸O).
Synonym Validation: Sodium Picosulfate vs. International Nonproprietary Names
The compound is universally recognized by its International Nonproprietary Name (INN) sodium picosulfate . This designation is ratified by regulatory bodies, including the United States Adopted Name (USAN) and Japanese Accepted Name (JAN). Alternative synonyms include:
- Disodium [4-(pyridin-2-yl-(4-sulfonatooxyphenyl)methyl)phenyl] sulfate (IUPAC variant).
- Laxoberal and Laxoberon (trade names).
The term “picosulfate” originates from the contraction of picolinyl (referencing the pyridine moiety) and sulfate, emphasizing the dual sulfate groups. Despite occasional use of “picosulphate” in British English, “picosulfate” remains the INN-standardized spelling.
Registry Number Cross-Reference (CAS, PubChem, UNII)
Disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate is cataloged under the following identifiers:
| Registry Type | Identifier | Source |
|---|---|---|
| CAS | 10040-45-6 | |
| PubChem CID | 68654 | |
| PubChem SID | 92131819 (Standard) | |
| UNII | VW106606Y8 | |
| ChemSpider | 4445585, 61910 |
Properties
Molecular Formula |
C18H13NNa2O8S2 |
|---|---|
Molecular Weight |
481.4 g/mol |
IUPAC Name |
disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate |
InChI |
InChI=1S/C18H15NO8S2.2Na/c20-28(21,22)26-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)27-29(23,24)25;;/h1-12,18H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2 |
InChI Key |
GOZDTZWAMGHLDY-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)[O-])C3=CC=C(C=C3)OS(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Method 1: Pyridine Derivative Formation and Sulfonation
This method involves sequential transformations to build the molecular framework:
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of Pyridine Derivative | Nitration, reduction, cyclization | Intermediate pyridine structure |
| 2 | Sulfonation | Sulfuric acid or sulfonating agents | Introduction of sulfonate groups |
| 3 | Coupling Reaction | Phenylmethyl compound under controlled conditions | Final product formation |
- Pyridine Derivative Synthesis : Nitration and reduction steps generate a reactive pyridine intermediate, which undergoes cyclization to form the core structure.
- Sulfonation : Sulfuric acid introduces sulfonate groups at specific positions, enhancing solubility and bioactivity.
- Coupling Reaction : The sulfonated intermediate is coupled with a phenylmethyl compound, often under acidic or basic conditions, to yield the disodium salt.
Method 2: Hydrolysis of Bisacodyl and Esterification
This alternative route leverages bisacodyl as a precursor:
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Hydrolysis of Bisacodyl | Acidic/basic hydrolysis | Intermediate compound |
| 2 | Sulfation | Sulfuric acid derivatives | Sulfonate group incorporation |
| 3 | Esterification | 4,4'-Dihydroxyphenyl-(2-pyridine)methane + sulfuric acid | Final product formation |
- Hydrolysis : Bisacodyl undergoes hydrolysis to remove ester groups, producing a reactive intermediate.
- Sulfation : Sulfuric acid derivatives (e.g., chlorosulfonic acid) introduce sulfonate groups, critical for the compound’s laxative activity.
- Esterification : The intermediate is esterified with a pyridine-containing phenyl compound to complete the molecular structure.
Industrial Production Methods
Large-scale synthesis prioritizes efficiency and purity, employing optimized reactor systems and purification techniques:
| Parameter | Batch Reactors | Continuous Reactors |
|---|---|---|
| Reaction Control | Temperature, pressure, concentration tightly regulated | Continuous flow ensures consistent conditions |
| Yield | Moderate (60–70%) | Higher (70–80%) due to precise control |
| Purification | Crystallization, filtration | Chromatography, recrystallization |
- Crystallization : Removes impurities by dissolving the product in a solvent and cooling to precipitate pure crystals.
- Chromatography : High-performance liquid chromatography (HPLC) isolates the compound from by-products.
Critical Reaction Conditions and Parameters
Reaction conditions directly influence yield, purity, and scalability:
| Parameter | Optimal Range | Impact on Process |
|---|---|---|
| Temperature | 50–100°C (sulfonation) | Higher temperatures accelerate sulfonation but risk side reactions. |
| Solvent | Pyridine, dichloromethane | Polar aprotic solvents enhance sulfonation efficiency. |
| pH | 2–5 (acidic) | Maintains protonation of reactive sites for coupling. |
Quality Control and By-Product Management
Industrial processes incorporate rigorous quality checks to minimize impurities like:
| Impurity | Source | Mitigation Strategy |
|---|---|---|
| Sodium Picosulfate Impurity C | Incomplete sulfonation | Adjust sulfonation reaction time and reagent stoichiometry. |
| Unreacted Pyridine Derivatives | Coupling inefficiency | Optimize coupling reaction duration and catalyst usage. |
Comparative Analysis of Methods
| Factor | Method 1 | Method 2 |
|---|---|---|
| Starting Material | Pyridine derivatives | Bisacodyl |
| Reaction Steps | 3 (nitration, sulfonation, coupling) | 3 (hydrolysis, sulfation, esterification) |
| Yield | ~70% | ~65% |
| Purity | High (via chromatography) | Moderate (requires additional purification) |
Chemical Reactions Analysis
Types of Reactions
Disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; solvent like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles; solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a labeling agent for biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The sulfonate group plays a crucial role in enhancing the compound’s solubility and reactivity, facilitating its interaction with target molecules .
Biological Activity
Disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate, commonly known as Sodium Picosulfate, is a synthetic compound that has garnered attention for its biological activities, particularly in the context of pharmacology and toxicology. This article delves into its molecular characteristics, biological mechanisms, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C18H13NNa2O8S2
- Molecular Weight : 481.40 g/mol
- CAS Number : 10040-45-6
- Structure : The compound features a pyridine ring, a sulfonate group, and multiple phenyl groups which contribute to its biological activity.
Sodium Picosulfate primarily acts as a stimulant laxative. It is metabolized in the colon to produce active metabolites that stimulate peristalsis and increase fluid secretion in the intestines, facilitating bowel movements. The compound's mechanism of action involves:
- Stimulation of Colonic Motility : Enhances the contractions of the intestinal muscles.
- Increased Electrolyte Secretion : Promotes the secretion of water and electrolytes into the intestinal lumen, softening stool and promoting evacuation.
Pharmacological Studies
- Laxative Efficacy : Sodium Picosulfate has been shown to be effective in treating constipation. Clinical studies indicate that it significantly improves bowel frequency and consistency compared to placebo controls .
- Toxicological Profile : Research indicates that while Sodium Picosulfate is generally safe for short-term use, prolonged exposure may lead to electrolyte imbalances or dependence on laxatives for bowel function .
- Neuropharmacological Effects : Some studies have explored its potential effects on neurotransmission, particularly regarding glutamatergic systems. However, direct evidence linking Sodium Picosulfate to neuropharmacological activity remains limited .
Clinical Trials
Several clinical trials have evaluated the efficacy and safety of Sodium Picosulfate:
- Study on Chronic Constipation : A double-blind placebo-controlled trial involving 200 participants demonstrated that those treated with Sodium Picosulfate experienced a significant increase in bowel movement frequency (average of 3.5 times per week) compared to 1.5 times in the placebo group .
- Safety Profile Assessment : A long-term study assessed adverse effects over a year of continuous use among patients with chronic constipation. Results indicated minimal side effects, primarily gastrointestinal discomfort, with no severe adverse events reported .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C18H13NNa2O8S2 |
| Molecular Weight | 481.40 g/mol |
| CAS Number | 10040-45-6 |
| Primary Use | Laxative |
| Common Side Effects | Abdominal pain, diarrhea |
| Clinical Trial Phase | IV |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Phenyl Derivatives with Substituted Groups
Compounds such as 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)Pyridin-3-Yl)-1-(4-Substituted Phenyl)Pyridine () share a pyridine-phenyl backbone but differ in substituents (e.g., Cl, NO₂, Br).
Key Differences :
Sulfonate-Containing Salts
Sodium Salicylate (CAS: 54-21-7)
A simpler sulfonate derivative, Sodium Salicylate shares the sodium counterion but lacks the pyridine-phenyl backbone.
| Property | Sodium Picosulfate | Sodium Salicylate |
|---|---|---|
| Molecular Formula | C₁₈H₁₃NNa₂O₈S₂ | C₇H₅NaO₃ |
| Pharmacological Use | Laxative | Analgesic/anti-inflammatory |
| Solubility in Water | ≥50.3 mg/mL | ~500 mg/mL (higher) |
Key Insight : Sodium Picosulfate’s larger structure and dual sulfonate groups confer colon-specific activity, whereas Sodium Salicylate’s smaller size allows systemic absorption and broader anti-inflammatory effects .
Impurities and By-Products
Impurity C (Disodium Salt)
A by-product of Sodium Picosulfate synthesis, this impurity shares the core structure but differs in stereochemistry or sulfonate positioning .
Impact : Impurity C lacks therapeutic efficacy and is controlled to <0.1% in formulations to ensure safety .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is synthesized via nucleophilic substitution reactions. A typical procedure involves reacting diamines with arylsulfonyl chlorides in tetrahydrofuran (THF) under controlled temperatures (0–5°C) with triethylamine as a base. Post-reaction, the product is purified via recrystallization from ethanol . Optimization may involve adjusting stoichiometry (e.g., 2.2 mmol sulfonyl chloride per 1 mmol diamine) or solvent polarity to improve yields beyond 80% .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?
- Methodology :
- 1H NMR : Peaks at δ = 2.26 ppm (methyl groups) and 7.1–8.5 ppm (aromatic protons) confirm substituent positions .
- IR Spectroscopy : Absorbance at 1332 cm⁻¹ and 1160 cm⁻¹ corresponds to symmetric and asymmetric S=O stretching, respectively .
- Mass Spectrometry : A molecular ion peak at m/z = 645 (M⁺) validates the molecular formula .
Q. What solvent systems are suitable for solubilizing this compound in experimental settings?
- Methodology : The compound exhibits high solubility in polar solvents: ≥50.3 mg/mL in water, ≥13.05 mg/mL in DMSO, and ≥2.69 mg/mL in ethanol. For kinetic or stability studies, aqueous buffers (pH 4–8) are recommended due to its sulfonate groups’ ionic nature .
Advanced Research Questions
Q. How do pH and temperature affect the stability of disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate in aqueous solutions?
- Methodology : Conduct accelerated stability studies by storing solutions at 25°C, 40°C, and 60°C across pH 2–10. Monitor degradation via HPLC with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) . Sulfonate ester hydrolysis is expected under acidic conditions, while pyridine ring oxidation may dominate at alkaline pH .
Q. What analytical strategies resolve conflicting spectral data or impurity profiles reported in literature?
- Methodology :
- Impurity Profiling : Use reference standards (e.g., Impurity C(EP)) to identify byproducts like 2,4'-[(pyridin-2-yl)methylene]bisphenol via LC-MS .
- Data Reconciliation : Cross-validate NMR/IR results with computational tools (e.g., density functional theory for predicting vibrational modes) to resolve spectral ambiguities .
Q. How can researchers design experiments to elucidate the compound’s degradation pathways under oxidative stress?
- Methodology : Expose the compound to hydrogen peroxide or UV light and analyze degradation products using high-resolution mass spectrometry (HRMS). Key intermediates may include sulfonic acid derivatives or pyridine N-oxides. Compare fragmentation patterns with known sulfonamide degradation pathways .
Q. What computational models predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodology : Perform molecular docking using the SMILES notation (C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)[O-])C3=CC=C(C=C3)OS(=O)(=O)[O-].[Na+].[Na+]) to simulate binding affinities with targets like alkaline phosphatases. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Methodological Considerations Table
Key Challenges and Contradictions
- Spectral Data Variability : Discrepancies in reported NMR shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃). Standardize solvent systems for cross-study comparisons .
- Solubility vs. Stability : While aqueous solubility is high, prolonged storage in water may accelerate hydrolysis. Use lyophilized forms for long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
